Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenylacetic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the phenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of the phenylacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research for developing new compounds with potential therapeutic applications .
Biological Activity
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a piperidine derivative. Its chemical formula is , and it features a tert-butyl group, a phenylacetyl moiety, and a piperidine ring. The presence of these functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate pathways associated with cell growth, apoptosis, and neurotransmitter release.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways critical for cellular responses.
Antimicrobial Activity
Research has indicated that piperidine derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibition at certain concentrations.
Anticancer Properties
Studies have shown that piperidine derivatives can exhibit anticancer activity. For instance, related compounds have been tested in vitro against cancer cell lines, showing cytotoxic effects and the induction of apoptosis. The mechanism often involves the disruption of cellular signaling pathways crucial for tumor growth.
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast) | 15 | Apoptosis induction |
Similar Piperidine Derivative | HeLa (Cervical) | 10 | Cell cycle arrest |
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM, suggesting potential as an anticancer agent .
Research on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial agents .
Properties
IUPAC Name |
tert-butyl 3-(2-phenylacetyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)19-11-7-10-15(13-19)16(20)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEOVXHZRHXZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186679 | |
Record name | 1,1-Dimethylethyl 3-(2-phenylacetyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-90-2 | |
Record name | 1,1-Dimethylethyl 3-(2-phenylacetyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956576-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(2-phenylacetyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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